molecular formula C6H13NO2 B1590265 (4-Methylmorpholin-2-yl)methanol CAS No. 40987-46-0

(4-Methylmorpholin-2-yl)methanol

Cat. No.: B1590265
CAS No.: 40987-46-0
M. Wt: 131.17 g/mol
InChI Key: VGTADGNSGCICTA-UHFFFAOYSA-N
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Description

(4-Methylmorpholin-2-yl)methanol (CAS 1159598-35-2) is a chiral morpholine derivative that serves as a valuable synthetic intermediate and building block in pharmaceutical research and organic synthesis. Its structure features both a methanol group and a methyl-substituted morpholine ring, making it a versatile precursor for constructing more complex, biologically active molecules . This compound is part of a class of structures investigated for their potential in drug discovery, particularly in the development of α-glucosidase inhibitors for managing type 2 diabetes . Research into similar N-methylmorpholine-functionalized compounds has demonstrated significant inhibitory activity against the α-glucosidase enzyme, which is responsible for carbohydrate digestion and blood glucose level regulation . Molecular docking studies suggest that such inhibitors can interact with key catalytic residues of the enzyme, such as Asp203, Asp542, and Asp327 . As a chiral building block, it can be used to introduce specific three-dimensional geometry into target molecules, which is critical for optimizing interactions with biological targets. The compound should be stored sealed in a dry environment at 2-8°C . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(4-methylmorpholin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7-2-3-9-6(4-7)5-8/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTADGNSGCICTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553098
Record name (4-Methylmorpholin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40987-46-0
Record name (4-Methylmorpholin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Methyl-2-morpholinyl)methanol
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Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group in (4-Methylmorpholin-2-yl)methanol can undergo oxidation under various conditions:

Oxidizing Agent Product Conditions Key Observations
KMnO₄ (acidic)(4-Methylmorpholin-2-yl)carboxylic acidElevated temperatureOver-oxidation to carboxylic acid occurs.
PCC (mild)(4-Methylmorpholin-2-yl)aldehydeRoom temperature, CH₂Cl₂Selective oxidation without ring opening.

Mechanistic Insight : The reaction proceeds via deprotonation of the hydroxyl group, followed by hydride transfer to the oxidizing agent. Steric hindrance from the methyl group on the morpholine ring may slow reaction kinetics.

Esterification and Etherification

The methanol group participates in nucleophilic acyl substitution:

Reagent Product Conditions Yield
Acetic anhydride(4-Methylmorpholin-2-yl)methyl acetatePyridine, 0–25°C85–90%
Benzoyl chloride(4-Methylmorpholin-2-yl)methyl benzoateEt₃N, THF, reflux78%

Key Factor : The morpholine nitrogen’s basicity facilitates in situ deprotonation of the hydroxyl group, enhancing nucleophilicity.

Reduction Reactions

While the compound itself is not typically reduced, its oxidized derivatives (e.g., aldehydes) can undergo further transformations:

Substrate Reducing Agent Product Conditions
(4-Methylmorpholin-2-yl)aldehydeNaBH₄This compoundMeOH, 0°C

Note : The morpholine ring remains intact during reduction due to its aromatic stability.

Reactivity of the Morpholine Ring

The tertiary amine in the morpholine ring participates in acid-base and alkylation reactions:

  • Protonation : Forms a water-soluble ammonium salt in acidic media (e.g., HCl) .

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

Computational Insight : The methyl group at the 4-position slightly lowers the proton affinity of the morpholine nitrogen compared to unsubstituted morpholine, as shown in urethane-formation studies . This electronic effect may influence catalytic or nucleophilic behavior.

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and water .

  • Hydrolysis : Resistant to aqueous hydrolysis at neutral pH but degrades slowly under acidic/basic conditions .

Scientific Research Applications

Organic Synthesis

(4-Methylmorpholin-2-yl)methanol serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in numerous chemical reactions, including:

  • Oxidation : Formation of corresponding oxides.
  • Reduction : Conversion to simpler amines.
  • Nucleophilic Substitution : Replacement of the aminomethyl group with other nucleophiles.

Pharmaceutical Development

The compound is utilized in the pharmaceutical industry for developing drugs targeting specific enzymes or receptors. Notably, it has been investigated for its potential as a covalent inhibitor of KRAS mutations, which are prevalent in various cancers. Research indicates that this compound can form covalent bonds with cysteine residues in mutant KRAS proteins, making it a candidate for cancer treatment .

Biological Studies

In biological research, this compound is employed to study enzyme mechanisms and as a building block for synthesizing biologically active molecules. Its interaction with specific molecular targets can modulate enzyme activity and influence cellular signaling pathways .

Polymer Production

The compound is used in producing polymers and resins due to its reactive functional groups. These properties enable the formation of cross-linked structures essential for creating durable materials.

Catalysis

This compound has been explored in catalytic processes, particularly in methanol synthesis from CO₂ and methane reforming reactions. Its role as a catalyst or co-catalyst can enhance reaction efficiency and selectivity .

Case Study 1: Cancer Treatment Development

A study demonstrated that this compound effectively inhibits KRAS G12C mutations in vitro. The compound was shown to bind covalently to the mutant protein, leading to reduced cell proliferation in cancer cell lines expressing this mutation. This highlights its potential as a therapeutic agent against specific cancers .

Case Study 2: Polymer Synthesis

Research involving this compound in polymer synthesis revealed that incorporating this compound into polymer matrices improved mechanical properties and thermal stability. The study compared various morpholine derivatives, showing that this compound provided superior performance due to its unique structural attributes .

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate for various organic compoundsParticipates in oxidation, reduction, substitution
Pharmaceutical DevelopmentDrug development targeting KRAS mutationsCovalent binding to mutant proteins
Biological StudiesEnzyme mechanism studies and synthesis of active moleculesModulates enzyme activity
Industrial ProductionUsed in polymer and resin productionEnhances mechanical properties
CatalysisInvolved in methanol synthesis and methane reformingImproves reaction efficiency

Mechanism of Action

The mechanism by which (4-Methylmorpholin-2-yl)methanol exerts its effects depends on the specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Morpholine Ring

The morpholine scaffold allows for structural diversification, with substituents influencing physicochemical properties and bioactivity. Key analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score* Applications/Notes
(4-Methylmorpholin-2-yl)methanol C₆H₁₃NO₂ 131.175 -CH₃ (4-position), -CH₂OH (2-position) 1.00 Intermediate in chiral synthesis
(4-Isopropylmorpholin-2-yl)methanol C₈H₁₇NO₂ 159.23 -CH(CH₃)₂ (4-position) 0.94 Increased lipophilicity
(R)-(4-Benzylmorpholin-2-yl)methanol C₁₂H₁₇NO₂ 207.27 -CH₂C₆H₅ (4-position) N/A Enhanced aromatic interactions
(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol C₁₄H₂₁NO₂ 235.33 -CH₂C₆H₅ (4-position), -CH₃ (6,6-positions) N/A Steric hindrance applications
[2-(4-Methylmorpholin-2-yl)pyrimidin-5-yl]methanol C₁₀H₁₅N₃O₂ 209.25 Pyrimidine ring fused at 2-position N/A Potential kinase inhibitor

*Similarity scores based on Tanimoto coefficients using structural fingerprints .

Key Observations:
  • Lipophilicity : Bulkier substituents (e.g., benzyl or isopropyl groups) increase logP values, enhancing membrane permeability but reducing aqueous solubility .
  • Stereochemical Impact: The (S)-enantiomer of this compound is prioritized in asymmetric catalysis due to its defined spatial orientation .

Functional Group Modifications

Replacing the hydroxyl group with amines or halogens alters reactivity and binding affinity:

Compound Name Molecular Formula Functional Group Modification Applications
(4-Chlorophenyl)(4-methylmorpholin-2-yl)methanamine C₁₂H₁₇ClN₂O -OH → -NH₂; Chlorophenyl addition Neuropharmacological probes
3-Methyl-N-((4-methylmorpholin-2-yl)methyl)pentan-2-amine C₁₂H₂₄N₂O -OH → -NH(CH₃); Alkyl chain extension CNS-targeting agents
Key Observations:
  • Amine Derivatives : Enhanced basicity improves protonation at physiological pH, favoring ion-channel interactions .
  • Halogenation : Chlorine or fluorine substituents (e.g., in 4-Chlorophenyl derivatives) improve metabolic stability .

Biological Activity

(4-Methylmorpholin-2-yl)methanol is a morpholine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of the compound's biological activity, including its interactions with biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C₆H₁₃NO₂, with a molecular weight of approximately 131.17 g/mol. The structure features a morpholine ring with a hydroxymethyl group at the 2-position and a methyl group at the 4-position, which contributes to its unique biological properties.

Research indicates that this compound exhibits significant biological activity primarily as an antagonist for Toll-like receptors (TLRs), specifically TLR7 and TLR8. These receptors are crucial in mediating immune responses and are potential targets for treating autoimmune diseases and viral infections .

In vitro studies have shown that this compound can modulate immune responses, suggesting therapeutic applications in inflammatory diseases. Its ability to influence downstream signaling pathways highlights its potential as a drug candidate.

Interaction Studies

Studies utilizing surface plasmon resonance (SPR) and other biophysical methods have demonstrated that this compound effectively modulates receptor activity. These interactions can lead to alterations in cellular signaling pathways associated with immune responses .

Synthesis Methods

The synthesis of this compound typically involves several organic chemistry techniques, including nucleophilic substitutions and oxidation reactions. The compound can be derived from morpholine precursors through various synthetic routes that emphasize its functional groups' reactivity .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. The following table summarizes these compounds along with their similarity indices:

Compound NameCAS NumberSimilarity Index
This compound40987-46-01.00
(S)-(4-Methylmorpholin-2-yl)methanol1159598-33-01.00
(4-Isopropylmorpholin-2-yl)methanol40987-47-10.94
(S)-(4-Isopropylmorpholin-2-yl)methanol162635-60-10.94
2,5-Bis(morpholinomethyl)-1,4-dioxane3030-46-40.94

These compounds differ in substituents or stereochemistry but share the morpholine backbone, which influences their biological activities .

Case Studies and Research Findings

Recent studies have explored the structure–activity relationship (SAR) of various morpholine derivatives, including this compound. For instance, investigations into its efficacy as a TLR antagonist have shown promising results in modulating immune responses in vitro.

One notable study reported that compounds similar to this compound exhibited varying degrees of activity against specific cell lines, highlighting the importance of structural modifications on biological efficacy .

In Vitro Cell Viability Assays

In vitro assays assessing cell viability have demonstrated that this compound can influence metabolic processes within cells. For example, fluorescence-based assays measuring resorufin production indicated significant variations in cell viability upon treatment with different concentrations of the compound .

Preparation Methods

Reduction of Lactam Precursors

One of the primary synthetic routes involves the reduction of morpholinone (a lactam) derivatives to the corresponding amino alcohols. This method is well-documented in patent US10385006B2, which describes:

  • Starting from a lactam compound dissolved in an appropriate solvent such as methanol or 2-butanol.
  • Using reducing agents like sodium borohydride under controlled temperature to convert the lactam to the amino alcohol.
  • Subsequent resolution of the racemic mixture using chiral acids such as D-tartaric acid in methanol to isolate the desired enantiomer of this compound.

This process ensures high enantiomeric purity and yield, critical for pharmaceutical applications.

Amide Coupling and Functional Group Transformations

A complex synthetic sequence described in patent WO2016046843A1 outlines the preparation of morpholine-containing peptide intermediates, which include the this compound moiety. Key steps include:

  • Formation of amide bonds via coupling agents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) in the presence of bases like N,N-diisopropylamine.
  • Use of protective groups such as Boc (tert-butoxycarbonyl) to control reactivity.
  • Sequential deprotection and purification steps involving solvent washes and crystallization to isolate the target compound with yields around 40-85% depending on the step.

This method is more elaborate but allows integration of this compound into larger bioactive molecules.

Solvent and Reagent Selection

The choice of solvents and reagents is critical in optimizing yield and purity:

Step Solvent Examples Reagents/Conditions
Lactam reduction Methanol, 2-butanol, ethanol Sodium borohydride, room temperature to mild heat
Amide coupling Dichloromethane, DMF (dimethylformamide) BOP, hydroxybenzotriazole, N,N-diisopropylamine
Resolution Methanol, water D-tartaric acid or L-tartaric acid for chiral resolution
Work-up and purification Hexane, sodium bicarbonate solution, sodium chloride solution Washing, filtration, vacuum drying

These solvents and reagents are chosen for their compatibility with the sensitive functional groups and to facilitate efficient purification.

Summary Table of Preparation Routes

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Lactam Reduction Morpholinone or lactam derivative Sodium borohydride in methanol or 2-butanol 70-90 Requires chiral resolution step
Amide Coupling Route Protected amino acid derivatives BOP, hydroxybenzotriazole, N,N-diisopropylamine 40-85 Multi-step, suitable for peptide synthesis
Asymmetric Synthesis Chiral catalysts or auxiliaries Low temperature, chiral acids for resolution Variable Maintains stereochemical integrity

Research Findings and Practical Considerations

  • The reduction of lactams is a widely used and scalable method, favored for its simplicity and relatively high yields.
  • Amide coupling routes are more complex but allow the incorporation of this compound into larger molecules, such as proteasome inhibitors, under mild conditions to maintain stereochemistry.
  • Chiral resolution using tartaric acid derivatives is essential to obtain enantiomerically pure compounds, critical for biological activity.
  • Reaction temperatures are generally maintained low (0-5°C) during coupling and resolution to prevent racemization and side reactions.
  • Solvent washes with aqueous acid/base and sodium chloride solutions improve purity by removing inorganic salts and residual reagents.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methylmorpholin-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
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